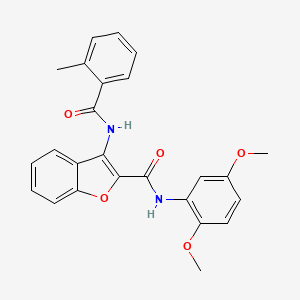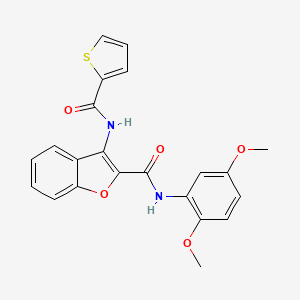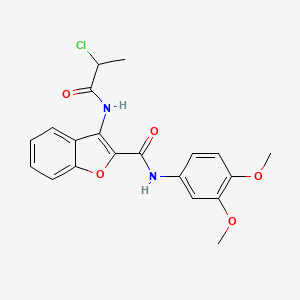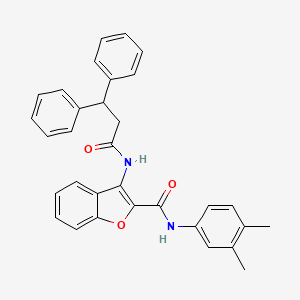
N-(3,4-dimethylphenyl)-3-(3,3-diphenylpropanamido)-1-benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-Dimethylphenyl)-3-(3,3-diphenylpropanamido)-1-benzofuran-2-carboxamide (NDP-BF-2) is a novel synthetic compound that has recently been studied for its potential applications in biomedical research. NDP-BF-2 is a member of the benzofuran family of compounds, and it has been found to possess a variety of biochemical and physiological effects that could be potentially beneficial in a range of scientific applications.
Wirkmechanismus
The mechanism of action of N-(3,4-dimethylphenyl)-3-(3,3-diphenylpropanamido)-1-benzofuran-2-carboxamide is not yet fully understood, however, it is believed to involve the inhibition of certain enzymes involved in the production of prostaglandins. Prostaglandins are hormones that play a role in inflammation and pain, and it is believed that the inhibition of their production by N-(3,4-dimethylphenyl)-3-(3,3-diphenylpropanamido)-1-benzofuran-2-carboxamide is responsible for its anti-inflammatory and analgesic effects. Additionally, N-(3,4-dimethylphenyl)-3-(3,3-diphenylpropanamido)-1-benzofuran-2-carboxamide is believed to have anti-oxidant properties, which could be beneficial in the prevention of cell damage.
Biochemical and Physiological Effects
N-(3,4-dimethylphenyl)-3-(3,3-diphenylpropanamido)-1-benzofuran-2-carboxamide has been found to possess a variety of biochemical and physiological effects. As mentioned previously, it has been found to possess anti-inflammatory and anti-oxidant properties. Additionally, N-(3,4-dimethylphenyl)-3-(3,3-diphenylpropanamido)-1-benzofuran-2-carboxamide has been found to possess analgesic and anti-nociceptive properties, which could be beneficial in the treatment of pain. Furthermore, N-(3,4-dimethylphenyl)-3-(3,3-diphenylpropanamido)-1-benzofuran-2-carboxamide has been found to possess anti-cancer properties, as it has been shown to inhibit the growth of several types of cancer cells, including breast and ovarian cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,4-dimethylphenyl)-3-(3,3-diphenylpropanamido)-1-benzofuran-2-carboxamide has several advantages for laboratory experiments. Firstly, it is relatively easy to synthesize, as it can be produced from two readily available chemicals. Additionally, N-(3,4-dimethylphenyl)-3-(3,3-diphenylpropanamido)-1-benzofuran-2-carboxamide has been found to possess a variety of biochemical and physiological effects, which could be beneficial in a range of scientific applications. However, there are some limitations to its use in laboratory experiments. For example, the mechanism of action of N-(3,4-dimethylphenyl)-3-(3,3-diphenylpropanamido)-1-benzofuran-2-carboxamide is not yet fully understood, and further research is needed to better understand its effects. Additionally, N-(3,4-dimethylphenyl)-3-(3,3-diphenylpropanamido)-1-benzofuran-2-carboxamide is not yet approved for use in humans, and further research is needed to determine its safety and efficacy.
Zukünftige Richtungen
Given the potential of N-(3,4-dimethylphenyl)-3-(3,3-diphenylpropanamido)-1-benzofuran-2-carboxamide, there are a number of possible future directions for research. Firstly, further research is needed to better understand its mechanism of action and the biochemical and physiological effects it produces. Additionally, further research is needed to determine its safety and efficacy for use in humans. Additionally, further research is needed to investigate the potential applications of N-(3,4-dimethylphenyl)-3-(3,3-diphenylpropanamido)-1-benzofuran-2-carboxamide in the treatment of various diseases and conditions. Finally, further research is needed to investigate the potential of N-(3,4-dimethylphenyl)-3-(3,3-diphenylpropanamido)-1-benzofuran-2-carboxamide as an anti-cancer agent and to develop strategies to improve its anti-cancer properties.
Synthesemethoden
N-(3,4-dimethylphenyl)-3-(3,3-diphenylpropanamido)-1-benzofuran-2-carboxamide is synthesized from 3,3-diphenylpropanamide and 3,4-dimethylphenylmagnesium bromide. The reaction is carried out by heating the two components in a mixture of acetic acid and acetic anhydride for two hours. The reaction produces a white solid, which is then purified by crystallization in a mixture of ethanol and water. The purified N-(3,4-dimethylphenyl)-3-(3,3-diphenylpropanamido)-1-benzofuran-2-carboxamide is then dried and stored for further use.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dimethylphenyl)-3-(3,3-diphenylpropanamido)-1-benzofuran-2-carboxamide has been studied for its potential applications in biomedical research. It has been found to possess a variety of biochemical and physiological effects that could be beneficial in a range of scientific applications. For example, N-(3,4-dimethylphenyl)-3-(3,3-diphenylpropanamido)-1-benzofuran-2-carboxamide has been shown to inhibit the growth of several types of cancer cells, including breast and ovarian cancer cells. It has also been found to possess anti-inflammatory and anti-oxidant properties. Additionally, N-(3,4-dimethylphenyl)-3-(3,3-diphenylpropanamido)-1-benzofuran-2-carboxamide has been found to possess analgesic and anti-nociceptive properties, which could be beneficial in the treatment of pain.
Eigenschaften
IUPAC Name |
N-(3,4-dimethylphenyl)-3-(3,3-diphenylpropanoylamino)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H28N2O3/c1-21-17-18-25(19-22(21)2)33-32(36)31-30(26-15-9-10-16-28(26)37-31)34-29(35)20-27(23-11-5-3-6-12-23)24-13-7-4-8-14-24/h3-19,27H,20H2,1-2H3,(H,33,36)(H,34,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYMOZABAXFRMSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-3-(3,3-diphenylpropanamido)benzofuran-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

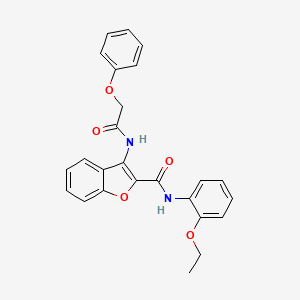
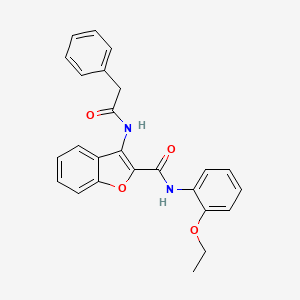

![3-(4-fluorobenzamido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B6490361.png)

![N-{2-[(3-chloro-4-fluorophenyl)carbamoyl]-1-benzofuran-3-yl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6490377.png)
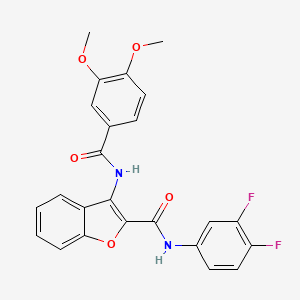
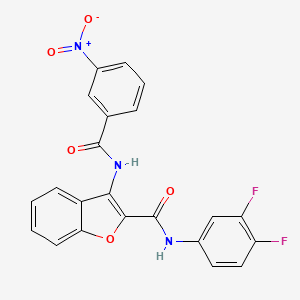
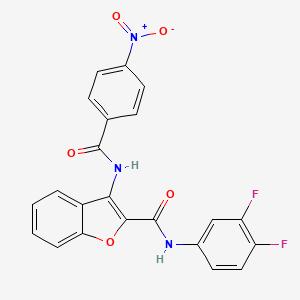
![N-(3,4-difluorophenyl)-3-[4-(dimethylsulfamoyl)benzamido]-1-benzofuran-2-carboxamide](/img/structure/B6490397.png)
![N-(3,4-dimethylphenyl)-3-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enamido]-1-benzofuran-2-carboxamide](/img/structure/B6490405.png)
